Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazolo[1,5-a]pyridine moiety . Compounds with this structure have been studied for their optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Fluorescent molecules like this are often used to study various biochemical pathways, as they can bind to specific targets and emit light, allowing researchers to track the movement and interaction of these targets within cells .
Result of Action
As a fluorescent molecule, the primary result of this compound’s action would be the emission of light when it binds to its target. This can be used to visualize the location and movement of the target within cells .
Action Environment
The action, efficacy, and stability of fluorescent molecules can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules that can interact with the fluorescent molecule .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)16-14-20-23-9-5-4-8-17(16)23/h1-2,4-5,8-9,14-15H,3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCIGLVEMFUWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.